5-Fluoro-1,2-dimethoxy-3-methylbenzene
Description
5-Fluoro-1,2-dimethoxy-3-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with fluorine, two methoxy groups, and a methyl group at positions 1, 2, and 3, respectively. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy groups contribute to electron-donating effects, influencing reactivity in electrophilic substitution reactions.
Properties
CAS No. |
91407-42-0 |
|---|---|
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
5-fluoro-1,2-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-7(10)5-8(11-2)9(6)12-3/h4-5H,1-3H3 |
InChI Key |
IYZJALVBTMBHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,2-dimethoxy-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,2-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1,2-dimethoxy-3-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1,2-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dimethoxy-3-methylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Fluoro-1,2-dimethoxy-3-methylbenzene with structurally analogous compounds:
Physicochemical Properties
- Solubility : The diol derivative (5-Bromo-3-fluorobenzene-1,2-diol ) is water-soluble due to hydroxyl groups, whereas 5-Fluoro-1,2-dimethoxy-3-methylbenzene is more lipophilic, favoring solubility in dichloromethane or ethyl acetate .
- Stability : Diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine ) are prone to oxidation, requiring immediate use in subsequent steps . The trifluoromethyl-substituted diamine may exhibit enhanced stability due to the electron-withdrawing CF₃ group .
Industrial and Pharmaceutical Relevance
- The target compound’s methoxy and methyl groups make it a candidate for developing kinase inhibitors or antimicrobial agents. In contrast, 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is utilized in high-value pharmaceuticals due to the CF₃ group’s metabolic resistance .
Biological Activity
5-Fluoro-1,2-dimethoxy-3-methylbenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 91407-42-0 |
| Molecular Formula | C9H11FO2 |
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | 5-fluoro-1,2-dimethoxy-3-methylbenzene |
| InChI Key | IYZJALVBTMBHPF-UHFFFAOYSA-N |
The presence of a fluorine atom in the structure significantly influences its chemical reactivity and biological interactions. The methoxy groups enhance lipophilicity, aiding in membrane permeability.
The biological activity of 5-Fluoro-1,2-dimethoxy-3-methylbenzene is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which may affect binding affinities to various enzymes or receptors. The methoxy groups contribute to the compound's overall lipophilicity, facilitating its passage through biological membranes and enhancing bioavailability.
Anticancer Properties
Several studies have investigated the anticancer potential of 5-Fluoro-1,2-dimethoxy-3-methylbenzene:
- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of A-549 lung carcinoma cells with an IC50 value reflecting potent activity . The selectivity for cancer cells over normal cells suggests a promising therapeutic index.
- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that compounds with similar structures often interact with DNA or disrupt cellular signaling pathways critical for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, 5-Fluoro-1,2-dimethoxy-3-methylbenzene has been evaluated for antimicrobial activity:
- In Vitro Studies : Preliminary studies indicate that this compound demonstrates antimicrobial effects against a range of pathogenic bacteria and fungi. Its effectiveness is likely due to the structural features that disrupt microbial cell membranes or inhibit essential metabolic pathways.
Synthesis Methods
The synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions:
- Fluorination : The starting material, 1,2-dimethoxy-3-methylbenzene, undergoes fluorination using agents like Selectfluor in organic solvents such as acetonitrile under controlled conditions to achieve selective substitution at the desired position on the benzene ring.
- Purification : Following synthesis, purification techniques such as distillation and crystallization are employed to isolate the desired product with high purity.
Case Studies and Research Findings
Several case studies highlight the biological activities and therapeutic potential of 5-Fluoro-1,2-dimethoxy-3-methylbenzene:
- Study on Lung Cancer Cells : A study demonstrated that this compound effectively reduced cell viability in A-549 lung carcinoma cells at concentrations as low as 10 µM without affecting non-cancerous HepaRG hepatocytes . This finding underscores its potential as a selective anticancer agent.
- Comparative Analysis : Comparative studies with structurally similar compounds (e.g., 5-Chloro-1,2-dimethoxy-3-methylbenzene) reveal that the presence of fluorine enhances biological activity due to its unique electronic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-1,2-dimethoxy-3-methylbenzene, and how can reaction conditions be standardized?
- Methodological Answer: A common approach involves halogenation and methoxylation steps. For example, nitro derivatives can be reduced using SnCl₂·2H₂O under reflux (75°C, 5–7 hours) in ethanol, followed by alkaline workup and extraction with ethyl acetate . Characterization via NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) is critical to confirm regiochemical selectivity and purity. Adjusting stoichiometry and temperature during methoxylation can minimize side products.
Q. How can researchers verify structural integrity and purity of 5-Fluoro-1,2-dimethoxy-3-methylbenzene?
- Methodological Answer: Combine ¹H NMR (to confirm methoxy and methyl group positions) and ¹⁹F NMR (to validate fluorine substitution). High-resolution MS (HRMS) provides molecular weight confirmation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended. For trace impurities, GC-MS with electron ionization (EI) can identify volatile byproducts .
Q. What storage conditions are required to maintain the stability of this compound?
- Methodological Answer: Store under inert gas (argon or nitrogen) at 0–6°C to prevent oxidation or hydrolysis. Use amber glass vials to avoid photodegradation, as fluorinated aromatics are sensitive to UV light. Stability tests via periodic NMR analysis over 6–12 months are advised to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-Fluoro-1,2-dimethoxy-3-methylbenzene in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites for Suzuki-Miyaura or Ullmann couplings. Compare HOMO/LUMO energies with palladium catalysts to predict activation barriers. Validate predictions experimentally using X-ray crystallography (if crystals are obtainable) or in situ IR spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer: Systematic SAR studies should compare substituent effects (e.g., replacing methyl with ethyl or altering methoxy positions). Use standardized assays (e.g., NF-κB inhibition for anti-inflammatory activity) with positive/negative controls. Meta-analyses of existing data (e.g., PubMed, Reaxys) can identify trends in IC₅₀ variability due to assay conditions or cell lines .
Q. How can crystallization challenges for fluorinated benzene derivatives be addressed?
- Methodological Answer: Screen solvents (e.g., dichloromethane/hexane or ethyl acetate/heptane) using slow evaporation. For stubborn cases, employ anti-solvent diffusion with tert-butyl methyl ether. If crystals remain elusive, use SHELXL for structure refinement from powder XRD data or electron diffraction microcrystals .
Q. What advanced techniques quantify trace degradation products in aged samples?
- Methodological Answer: LC-QTOF-MS with positive/negative ionization modes detects non-volatile degradation products. For oxidative byproducts, couple with radical trapping agents (e.g., DMPO) and ESR spectroscopy. Accelerated aging studies (40°C/75% RH for 3 months) combined with multivariate analysis (PCA) identify degradation pathways .
Data Gaps and Future Directions
- Physical Property Characterization : Experimental determination of melting/boiling points, logP, and solubility in polar/nonpolar solvents is needed, as existing data are sparse .
- Environmental Impact : Study adsorption/desorption kinetics on indoor surfaces (e.g., silica or paint) using microspectroscopic imaging to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
